molecular formula C17H20BrNO3S B12557858 4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide CAS No. 145004-92-8

4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide

Cat. No.: B12557858
CAS No.: 145004-92-8
M. Wt: 398.3 g/mol
InChI Key: MIAQFTDWFRYIHU-UHFFFAOYSA-N
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Description

4’-(Bromomethyl)-N-tert-butoxy[1,1’-biphenyl]-2-sulfonamide is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromomethyl group, a tert-butoxy group, and a sulfonamide group attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Bromomethyl)-N-tert-butoxy[1,1’-biphenyl]-2-sulfonamide typically involves the bromination of a biphenyl precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The biphenyl precursor is mixed with the brominating agent and solvent, and the mixture is passed through a reactor under controlled temperature and pressure conditions. This method ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

4’-(Bromomethyl)-N-tert-butoxy[1,1’-biphenyl]-2-sulfonamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products

    Substitution: Formation of azides, thiols, and ethers.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of primary amines.

Scientific Research Applications

4’-(Bromomethyl)-N-tert-butoxy[1,1’-biphenyl]-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4’-(Bromomethyl)-N-tert-butoxy[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The sulfonamide group can interact with active sites of enzymes, further enhancing its inhibitory effects. These interactions disrupt normal cellular processes, making the compound useful in studying biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromomethylbiphenyl: Lacks the tert-butoxy and sulfonamide groups, making it less versatile in chemical reactions.

    4-Bromomethyl-2-cyanobiphenyl: Contains a cyano group instead of the sulfonamide group, leading to different reactivity and applications.

    4-Bromomethyl-2-carboxybiphenyl:

Uniqueness

4’-(Bromomethyl)-N-tert-butoxy[1,1’-biphenyl]-2-sulfonamide is unique due to the combination of its functional groups. The presence of the bromomethyl group allows for versatile substitution reactions, while the sulfonamide group provides additional sites for interaction with biological molecules. The tert-butoxy group enhances the compound’s stability and solubility in organic solvents, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

145004-92-8

Molecular Formula

C17H20BrNO3S

Molecular Weight

398.3 g/mol

IUPAC Name

2-[4-(bromomethyl)phenyl]-N-[(2-methylpropan-2-yl)oxy]benzenesulfonamide

InChI

InChI=1S/C17H20BrNO3S/c1-17(2,3)22-19-23(20,21)16-7-5-4-6-15(16)14-10-8-13(12-18)9-11-14/h4-11,19H,12H2,1-3H3

InChI Key

MIAQFTDWFRYIHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)ONS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr

Origin of Product

United States

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